Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group and the carbamate moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various carbamate or ester derivatives.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors, leading to modulation of their activities. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and piperidine derivatives, such as:
- Ethyl carbamate
- Piperidine-3-carboxylic acid derivatives
- Hydroxyethyl carbamates
Uniqueness
What sets Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)12-13-7-6-8-16(11-13)9-10-18/h13,18H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSWLUKFFJWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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